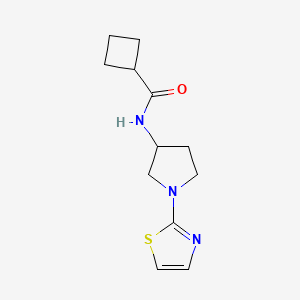

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c16-11(9-2-1-3-9)14-10-4-6-15(8-10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYXTAPOHBLHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrolidine ring and the attachment of the cyclobutanecarboxamide group. Common synthetic routes include:

Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

Attachment of Cyclobutanecarboxamide Group: This step typically involves the reaction of the pyrrolidine-thiazole intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole or pyrrolidine rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole or pyrrolidine rings.

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 226.31 g/mol

The compound features a cyclobutane ring, which enhances its rigidity and may influence its interaction with biological targets.

Antagonistic Activity

Research has indicated that compounds containing thiazole rings exhibit diverse biological activities, including antagonistic properties against various receptors. For instance, a related thiazole derivative has been characterized as a negative allosteric modulator of zinc-activated channels (ZAC), suggesting that this compound may also possess similar modulatory effects on ion channels or other receptor systems .

Drug Discovery

The thiazole core structure is prevalent in many bioactive compounds, making it a valuable scaffold in drug discovery. A study highlighted the importance of thiazole derivatives in identifying new lead compounds for therapeutic applications, particularly in treating neurological disorders . The unique properties of this compound could lead to the development of novel pharmacological agents targeting specific pathways.

Thiazole Derivatives in Cancer Research

Thiazole derivatives have been extensively studied for their anticancer properties. A notable case involved the synthesis of thiazole-based compounds that demonstrated significant cytotoxicity against various cancer cell lines. These compounds exhibited mechanisms such as apoptosis induction and cell cycle arrest, which are critical for developing effective cancer treatments .

Neurological Applications

In neurological research, compounds similar to this compound have shown promise in modulating neurotransmitter systems. For example, thiazole derivatives have been investigated for their potential to enhance cognitive function and alleviate symptoms associated with neurodegenerative diseases . The modulation of GABAergic and glutamatergic systems by such compounds could provide insights into their therapeutic potential.

Mechanism of Action

The mechanism of action of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate voltage-dependent sodium and calcium channels, enhance GABA-mediated effects, or inhibit synaptic excitation mediated by ionotropic glutamate receptors . These interactions contribute to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in various medicinal applications.

Thiazole Derivatives: Thiazole-based compounds like sulfathiazole and ritonavir exhibit diverse biological activities, including antimicrobial and antiviral effects.

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound that has attracted attention due to its unique structural properties and potential biological activities. This compound features a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety, which contribute to its versatility in various scientific applications.

Structural Characteristics

The structure of this compound can be represented as follows:

This compound is categorized under thiazole derivatives, which are known for their diverse biological activities.

Thiazole derivatives, including this compound, have been associated with a variety of biological activities. These include:

- Antioxidant : Protects cells from oxidative stress.

- Anti-inflammatory : Reduces inflammation in various biological contexts.

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Antitumor : Shows potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

The compound's mode of action likely involves interaction with multiple biochemical pathways, affecting cellular processes such as proliferation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that thiazole derivatives can have varied solubility profiles. This compound is slightly soluble in water but soluble in alcohol and ether, which may influence its bioavailability and therapeutic efficacy.

In Vitro Studies

Recent studies have explored the biological effects of thiazole derivatives on various cancer cell lines. For instance:

- Cell Proliferation : In vitro assays demonstrated that this compound significantly inhibits the proliferation of specific leukemia cell lines at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in sensitive cell lines, indicating its potential as an anticancer agent.

Comparative Biological Activity

A comparative study of various thiazole derivatives highlighted the following biological activities:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| AV25R | High | Moderate | Low |

| F6445-1285 | Moderate | High | Moderate |

| This compound | High | High | High |

Gene Expression Analysis

Gene expression profiling following treatment with this compound revealed significant alterations in pathways related to cancer progression, such as:

- VEGF/VEGFR Pathway : Implicated in angiogenesis.

- EGF/EGFR Signaling : Associated with cell growth and differentiation.

Q & A

Q. What are the recommended synthetic routes for N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves three key steps:

- Step 1 : Formation of the thiazole ring via thiocarbamide reactions or cyclization of thioamide precursors under reflux conditions .

- Step 2 : Pyrrolidine ring synthesis using cyclization strategies (e.g., intramolecular nucleophilic substitution) .

- Step 3 : Amide coupling between the cyclobutanecarboxylic acid and the pyrrolidine-thiazole intermediate using coupling agents like EDC/HOBt in dichloromethane or DMF .

Optimization : Monitor reactions with TLC and adjust solvent polarity (e.g., acetonitrile for thiocarbamide reactions) . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (~15-20%) are achievable by controlling temperature (60-80°C) and using catalytic bases like triethylamine .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

- Methodological Answer :

- 1H/13C NMR :

- Cyclobutane protons: Distinctive multiplet signals at δ 2.0–3.0 ppm (C1-C4 protons) .

- Thiazole protons: Singlet at δ 7.2–7.5 ppm (C5-H) .

- Pyrrolidine protons: Multiplets at δ 2.5–3.5 ppm (N-CH2 and ring protons) .

- IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and thiazole C=N stretch at ~1550 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 265.38 (C13H19N3OS) with fragmentation patterns reflecting cyclobutane and pyrrolidine cleavage .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

- Methodological Answer :

- Kinase Inhibition : Thiazole-pyrrolidine scaffolds are linked to CDK7 inhibition (Patent EP3853225 ). Test via kinase activity assays (e.g., ADP-Glo™) using recombinant CDK7/Cyclin H complexes.

- Antimicrobial Targets : Thiazole derivatives disrupt bacterial cell wall synthesis. Screen against Gram-positive strains (e.g., S. aureus) using MIC assays .

- Antiviral Activity : Pyrrolidine moieties may interfere with viral proteases. Use plaque reduction assays (e.g., against influenza A) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically modify substituents (e.g., cyclobutane vs. cyclopentane in ) and test in parallel assays. Use a standardized protocol (e.g., fixed cell lines, IC50 determinations).

- Data Normalization : Account for assay variability by including reference compounds (e.g., staurosporine for kinase inhibition) .

- Structural Elucidation : Perform X-ray crystallography or molecular docking to identify binding mode differences (e.g., cyclobutane’s spatial constraints vs. bulkier analogs) .

Q. What computational strategies are suitable for predicting the binding modes of this compound with CDK7 or other kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with CDK7’s ATP-binding pocket (PDB: 5FZT). Focus on hydrogen bonding between the amide group and Lys41/Asp149 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the cyclobutane-thiazole interaction with hydrophobic pockets .

- Free Energy Calculations : Apply MM/PBSA to compare binding affinities with analogs (e.g., cyclopentane derivatives in ).

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the cyclobutane-thiazole-pyrrolidine scaffold?

- Methodological Answer :

- Scaffold Modifications :

- High-Throughput Screening : Use fragment-based libraries to identify synergistic substituents. Prioritize compounds with >50% inhibition at 10 µM in primary screens.

Data Contradiction Analysis

Q. Why do some studies report divergent cytotoxicity results for this compound in similar cancer cell lines?

- Methodological Answer :

- Cell Line Variability : Test across panels (e.g., MCF-7 vs. HepG2) with controlled passage numbers. Use STR profiling to confirm identity .

- Metabolic Stability : Assess compound degradation in culture media via LC-MS. Add protease inhibitors if instability is observed .

- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler®) to identify unintended targets influencing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.